molecular formula C12H17Cl2F3N2 B1442159 1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride CAS No. 869747-17-1

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1442159
CAS No.: 869747-17-1
M. Wt: 317.17 g/mol
InChI Key: MGDNYEFLTIANFK-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride (CAS 869747-17-1) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is widely utilized by researchers to obtain compounds for the treatment of human diseases . The great interest in this scaffold is enhanced by its sp3-hybridization, which allows for efficient exploration of pharmacophore space, its contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring . The incorporation of the pyrrolidine ring can positively influence key physicochemical parameters, such as solubility and lipophilicity, which are essential for optimizing the ADME/Tox profile of drug candidates . Furthermore, the compound is substituted with a 4-(trifluoromethyl)benzyl group at the ring nitrogen. The incorporation of the trifluoromethyl (-CF3) group into organic compounds is a crucial strategy in modern drug design . This functional group can profoundly affect the compound's properties, including its metabolic stability, lipophilicity, and binding affinity, which may lead to improved biological activity . The specific spatial orientation of these substituents on the chiral carbons of the pyrrolidine ring can lead to a different biological profile, due to the distinct binding mode to enantioselective protein targets . As such, this dihydrochloride salt serves as a versatile and valuable intermediate for researchers developing novel therapeutic agents. This product is intended for research purposes only.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-9(2-4-10)7-17-6-5-11(16)8-17;;/h1-4,11H,5-8,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNYEFLTIANFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697995
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869747-17-1
Record name 1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The preparation of 1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride generally involves the key steps of:

  • Synthesis of the 4-trifluoromethylbenzyl intermediate or derivative
  • Coupling of the benzyl moiety with the pyrrolidin-3-ylamine core
  • Formation of the dihydrochloride salt for stability and isolation

These steps are typically executed via nucleophilic substitution, reductive amination, or amide bond formation under controlled conditions.

Key Preparation Steps and Conditions

Preparation of 4-Trifluoromethylbenzyl Derivative

A common precursor is 4-(trifluoromethyl)benzyl chloride or benzyl alcohol derivatives functionalized with trifluoromethyl groups. For example, benzyl alcohol can be converted to benzyl chloroformate intermediates using triphosgene, facilitating further reactions.

Coupling with Pyrrolidin-3-ylamine

The core pyrrolidin-3-ylamine unit, often used as its dihydrochloride salt, is reacted with the benzyl derivative under basic or reductive amination conditions:

  • In one documented procedure, (R)-3-aminopyrrolidine dihydrochloride is reacted with the benzyl derivative in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 75°C for 6 hours, yielding the coupled product in 65-70% yield.
  • Triethylamine is also employed as a base in ethanol or DMF to facilitate nucleophilic substitution, followed by heating at 90°C for 1.5 hours to achieve coupling.

Salt Formation and Purification

The free base product is converted to the dihydrochloride salt by treatment with hydrochloric acid, which improves crystallinity and stability. Purification is typically achieved by:

  • Filtration of precipitates formed upon cooling and solvent addition
  • Extraction with dichloromethane (DCM) and washing with brine
  • Drying over anhydrous sodium sulfate and concentration under reduced pressure
  • Flash chromatography using DCM/methanol/triethylamine mixtures for final purification

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield Notes
Benzyl alcohol to chloroformate intermediate Benzyl alcohol + triphosgene, DMF solvent, room temp, 18h ~92% Used without further purification for next step
Coupling with (R)-3-aminopyrrolidine dihydrochloride Benzyl derivative + (R)-3-aminopyrrolidine dihydrochloride + K2CO3, DMF, 75°C, 6h 65-70% Reaction mixture extracted with DCM, purified by flash chromatography
Salt formation Treatment with 1 N HCl, extraction and drying - Produces dihydrochloride salt as stable solid

Research Findings and Analytical Data

  • The coupling reaction proceeds efficiently under basic conditions (K2CO3 or triethylamine) in polar aprotic solvents like DMF or ethanol.
  • The dihydrochloride salt exhibits good crystallinity and stability, facilitating isolation and handling.
  • Analytical characterizations such as ^1H NMR, ^13C NMR, IR, and HRMS confirm the structure and purity of the final compound.
  • For example, ^1H NMR signals consistent with the pyrrolidine ring and trifluoromethylbenzyl moiety are observed, and HRMS confirms the molecular ion peak at expected m/z values.

Additional Synthetic Insights

  • Protection and deprotection strategies such as Boc removal using trifluoroacetic acid and subsequent reductive amination can be employed to introduce the pyrrolidine amine functionality with stereochemical control.
  • Silyl ether protection and fluoride-mediated deprotection steps are used in some synthetic routes to protect hydroxyl groups during intermediate transformations.
  • Palladium-catalyzed cyclization and carboamination strategies have been explored for the synthesis of related pyrrolidine-containing heterocycles, though these are more complex and less direct than the nucleophilic substitution methods described here.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Purification Notes
Nucleophilic substitution 4-trifluoromethylbenzyl chloride + (R)-3-aminopyrrolidine dihydrochloride K2CO3 or triethylamine, DMF or ethanol 75-90°C, 1.5-6h 65-78% Filtration, extraction, flash chromatography Common, scalable
Protection-deprotection Boc-protected pyrrolidine derivatives TFA for Boc removal, reductive amination reagents Room temp to reflux High (up to 92% for intermediates) Chromatography Enables stereochemical control
Pd-catalyzed cyclization (related heterocycles) Allenylic hydrazine derivatives Pd catalysts, phosphine ligands Various, mild Up to 81% Chromatography Less direct for title compound

Chemical Reactions Analysis

Types of Reactions

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Substituent Variation: Trifluoromethyl vs. Chlorobenzyl Analogs

1-(4-Chloro-benzyl)-piperidin-3-ylamine hydrochloride () shares structural similarities but differs in:

  • Substituent : Chlorine (Cl) vs. trifluoromethyl (CF₃).
  • Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Salt Form: Monohydrochloride vs. dihydrochloride.
Parameter Target Compound 1-(4-Chloro-benzyl)-piperidin-3-ylamine HCl
Molecular Weight ~296.1 g/mol 261.19 g/mol
Substituent Electronic Strong electron-withdrawing (CF₃) Moderate electron-withdrawing (Cl)
Ring Strain Higher (pyrrolidine) Lower (piperidine)
Solubility Higher (dihydrochloride salt) Moderate (monohydrochloride)

The pyrrolidine ring’s smaller size may allow tighter binding in sterically constrained enzyme pockets .

Fluorinated Benzyl Derivatives in Pharmacologically Active Compounds

lists multiple fluorobenzyl-substituted compounds (e.g., FUB-144, FUB-AKB-48), which share a fluorinated benzyl motif but differ in core structures (indole/indazole vs. pyrrolidine):

Compound Core Structure Key Functional Groups Potential Applications
Target Compound Pyrrolidine Amine, CF₃-benzyl Undisclosed
FUB-144 Indole Tetramethylcyclopropyl, fluorobenzyl Cannabinoid receptor
FUB-AKB-48 Indazole Adamantyl, fluorobenzyl Synthetic cannabinoid

Piperidine-Based Antiviral Analogs

highlights piperidine carboxamide derivatives (e.g., (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide) projected as SARS-CoV-2 inhibitors. Key comparisons:

  • Functional Group : Carboxamide vs. primary amine.
  • Substituents : Naphthalene vs. CF₃-benzyl.

The carboxamide group in piperidine analogs facilitates hydrogen bonding with viral proteases, whereas the primary amine in the target compound may interact with acidic residues (e.g., aspartate) in alternative targets. The naphthalene moiety in piperidine analogs enhances aromatic interactions, absent in the target compound .

Pyrrolidine Derivatives with Polar Substituents

describes (S)-1-(Isoquinoline-5-sulfonyl)-pyrrolidin-3-ylamine, which replaces the CF₃-benzyl group with a sulfonylated isoquinoline:

  • Molecular Weight : 277.34 g/mol (vs. 296.1 g/mol for the target).
  • Polarity : Sulfonyl group increases hydrophilicity (logP ~1.2 estimated) vs. CF₃-benzyl (logP ~2.5).

This contrast highlights the target compound’s balance between lipophilicity and solubility, making it more suitable for CNS applications compared to polar derivatives .

Biological Activity

1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride (CAS No. 869747-17-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring. Its molecular formula is C12H15F3N2C_{12}H_{15}F_3N_2 with a molecular weight of approximately 317.18 g/mol . The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

  • Enzyme Inhibition : The compound may inhibit certain enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
  • Receptor Modulation : It has been shown to bind to various receptors, influencing cellular signaling pathways.

The trifluoromethyl group increases the compound's affinity for lipid membranes, while the pyrrolidine moiety can form hydrogen bonds with amino acid residues in target proteins, enhancing its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives exhibiting similar structural features demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds with similar moieties were evaluated for their antimicrobial efficacy using agar-well diffusion methods, yielding inhibition zones ranging from 10 mm to 29 mm against various pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain derivatives possess potent anticancer properties. For example, compounds related to this structure have demonstrated IC50 values as low as 0.13 µM against human leukemia cells (CEM), indicating strong cytotoxic effects compared to standard chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Derivatives showed inhibition zones between 10 mm and 29 mm against bacteria and fungi .
Cytotoxicity IC50 values as low as 0.13 µM against CEM cells .
Receptor Binding Compounds exhibited binding affinities comparable to established drugs in receptor assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride, and what reaction parameters critically influence yield?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the alkylation of pyrrolidin-3-amine derivatives using 4-(trifluoromethyl)benzyl halides. Key parameters include:

  • Temperature control (e.g., maintaining 0–5°C during exothermic reactions to avoid side products).
  • Catalyst selection (e.g., palladium-based catalysts for coupling reactions, as suggested by reagent lists in synthesis protocols ).
  • Purification via recrystallization or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients .
    • Yield Optimization : Monitor intermediates using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of benzyl halide to amine to ensure complete alkylation) .

Q. How should researchers characterize the structural purity of this compound, and which spectroscopic techniques are most effective?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the trifluoromethyl (-CF3_3) group (δ ~120–125 ppm in 19F^{19}F-NMR) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 289.12) .
  • Elemental Analysis : Validate chloride content via titration or ICP-OES to confirm dihydrochloride salt formation .

Q. What solubility profiles and stability considerations are critical for handling this compound in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility Testing : Perform phase-solubility studies in DMSO, ethanol, and phosphate-buffered saline (PBS). The compound is hygroscopic; store desiccated at -20°C under nitrogen .
  • Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the trifluoromethyl group) .

Q. What safety protocols are essential for handling this compound, given its potential hazards?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential HCl off-gassing during synthesis .
  • Waste Management : Segregate halogenated waste and neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Align with crystal structures of homologous targets (e.g., GPCRs) from the Protein Data Bank (PDB).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-target complexes .
  • Validation : Cross-reference computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. What advanced separation techniques are required to resolve enantiomeric impurities in this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane:isopropanol (90:10) mobile phases. Optimize flow rates (0.8–1.2 mL/min) for baseline separation .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra to reference standards .

Q. How can researchers address contradictions in bioactivity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay Harmonization : Standardize cell lines (e.g., HEK293 for receptor studies) and animal models (e.g., Sprague-Dawley rats) to reduce variability .
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for covariates like dosing regimens .

Q. What methodologies optimize the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Introduce deuterium at metabolically labile sites to prolong half-life .
  • Prodrug Design : Synthesize ester or carbamate prodrugs to enhance oral bioavailability .

Q. How can researchers validate the compound’s role in modulating intracellular signaling pathways (e.g., MAPK/ERK)?

  • Methodological Answer :

  • Western Blotting : Quantify phosphorylated ERK1/2 levels in treated vs. control cells. Use inhibitors (e.g., U0126) to confirm pathway specificity .
  • RNA-Seq : Perform transcriptomic profiling to identify downstream gene targets regulated by the compound .

Methodological Framework Integration

  • Theoretical Alignment : Link experimental designs to conceptual frameworks (e.g., structure-activity relationship models) to contextualize findings .
  • Interdisciplinary Approaches : Combine chemical engineering principles (e.g., process simulation for scale-up ) with biochemical assays to bridge synthesis and application .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride
Reactant of Route 2
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1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.